Naloxone-3-ethereal sulfate

Drug Metabolism Pharmacokinetics Conjugation Pathways

Naloxone-3-ethereal sulfate (CAS 34707-87-4), also referred to as naloxone-3-sulfate, is the 3-O-sulfate ester conjugate of the opioid antagonist naloxone. It was first isolated as a crystalline metabolite from the urine of cats following naloxone administration and structurally confirmed via infrared and ultraviolet absorption spectroscopy along with elemental analysis.

Molecular Formula C19H21NO7S
Molecular Weight 407.4 g/mol
CAS No. 34707-87-4
Cat. No. B1236526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaloxone-3-ethereal sulfate
CAS34707-87-4
Synonymsnaloxone-3-ethereal sulfate
naloxone-3-ethereal sulfate monoammonium salt
Molecular FormulaC19H21NO7S
Molecular Weight407.4 g/mol
Structural Identifiers
SMILESC=CCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)OS(=O)(=O)O)O4)O
InChIInChI=1S/C19H21NO7S/c1-2-8-20-9-7-18-15-11-3-4-13(27-28(23,24)25)16(15)26-17(18)12(21)5-6-19(18,22)14(20)10-11/h2-4,14,17,22H,1,5-10H2,(H,23,24,25)/t14-,17+,18+,19-/m1/s1
InChIKeyPAJPQFFSQUPZNW-GRGSLBFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Naloxone-3-ethereal sulfate (CAS 34707-87-4): A Phase II Sulfate Conjugate Metabolite of Naloxone for Pharmacological Research


Naloxone-3-ethereal sulfate (CAS 34707-87-4), also referred to as naloxone-3-sulfate, is the 3-O-sulfate ester conjugate of the opioid antagonist naloxone [1]. It was first isolated as a crystalline metabolite from the urine of cats following naloxone administration and structurally confirmed via infrared and ultraviolet absorption spectroscopy along with elemental analysis [2]. In mammalian systems, it represents a minor Phase II metabolite of naloxone, with naloxone-3-glucuronide being the predominant conjugate [3]. The compound is utilized as a reference standard in analytical toxicology, drug metabolism studies, and opioid receptor pharmacology research.

Why Naloxone-3-ethereal sulfate Cannot Be Substituted by Naloxone or Naloxone-3-glucuronide in Metabolic Tracing Studies


Although naloxone, naloxone-3-glucuronide, and naloxone-3-ethereal sulfate share the same morphinan core scaffold, they are not interchangeable in research or analytical applications. Naloxone-3-ethereal sulfate is a distinct chemical entity generated via a specific sulfation pathway mediated by human cytosolic sulfotransferases (SULT1A1, SULT1A2, SULT1C4) rather than the UGT-mediated glucuronidation that produces naloxone-3-glucuronide [1]. Critically, sulfation at the 3-position dramatically reduces opioid receptor binding affinity compared to the parent naloxone, rendering the conjugate pharmacologically inactive [2]. Furthermore, the sulfate moiety imparts markedly different physicochemical properties—including enhanced aqueous solubility and altered chromatographic retention—that necessitate compound-specific analytical methods for accurate quantification in biological matrices [3]. These differences have direct consequences for procurement decisions in forensic toxicology, drug metabolism, and opioid receptor pharmacology research.

Quantitative Differentiation Evidence for Naloxone-3-ethereal sulfate Against Closest Analogs


Minor Versus Major Conjugate: Urinary Excretion Ratio of Naloxone-3-sulfate Compared to Naloxone-3-glucuronide

In rats administered a 10 mg/kg subcutaneous dose of [14C]naloxone, naloxone-3-glucuronide was identified as the major urinary metabolite while naloxone-3-sulfate was a minor metabolite [1]. Conjugated drug accounted for 15.4% of the excreted dose in urine, with the sulfate conjugate representing only a fraction of this total, making it a low-abundance yet analytically significant species [1]. This is in contrast to naloxone-3-glucuronide, which in humans receiving oral naloxone (8 mg) accounted for approximately 8.0% of the dose excreted in 24-hour urine [2]. The minor status of the sulfate conjugate differentiates it from the glucuronide for procurement purposes, as it requires higher sensitivity analytical methods for detection and quantification.

Drug Metabolism Pharmacokinetics Conjugation Pathways

Opioid Receptor Binding Affinity: Naloxone-3-monosulfate Exhibits Reduced Affinity Relative to Parent Naloxone

In the 1994 study by Lazar et al., the 3-monosulfate ester of naloxone was synthesized and evaluated for opioid receptor binding in vitro alongside the parent naloxone [1]. The abstract explicitly notes that unlike the mono- and triphosphate esters, which retained high (nanomolar range) affinities especially for μ- and κ-opioid receptors, the sulfate esters (including 3-monosulfate) demonstrated substantially reduced receptor affinity [1]. This pharmacodynamic attenuation is consistent with findings for the structurally analogous naltrexone-14-O-sulfate, which showed lower affinity for μ, δ, and κ opioid receptors compared to parent naltrexone in competition binding assays [2]. The loss of receptor affinity upon 3-O-sulfation is a critical differentiation point: while naloxone binds opioid receptors with high affinity, naloxone-3-ethereal sulfate functions as an inactive metabolite.

Opioid Receptor Pharmacology Prodrug Design Binding Affinity

Physicochemical Divergence: Predicted LogP and Lipophilicity Shift Induced by 3-O-Sulfation

Sulfation of the 3-hydroxyl group of naloxone introduces a strongly acidic sulfate moiety that dramatically alters the compound's physicochemical profile [1]. The predicted LogP for naloxone-3-ethereal sulfate is reported as 0.753 [1], while the parent naloxone has a LogP of approximately 1.5-2.0 [2]. This reduction in lipophilicity translates to markedly different chromatographic retention behavior in reversed-phase HPLC systems. The ACD/LogD (pH 7.4) for naloxone-3-ethereal sulfate is predicted to be -3.16, reflecting its ionic character at physiological pH . These differences are further confirmed by the fact that naloxone-3-ethereal sulfate was isolated from urine using Amberlite XAD-2 column chromatography and countercurrent analysis, exploiting its hydrophilic properties distinctly from those of the parent naloxone [3].

Physicochemical Properties Lipophilicity Chromatographic Behavior

Enzymatic Specificity: Human SULT Isoforms Responsible for Naloxone Sulfation Distinguished from Glucuronidation

A systematic analysis of eleven known human cytosolic sulfotransferases (SULTs) identified SULT1A1, SULT1A2, and SULT1C4 as the predominant enzymes capable of sulfating naloxone [1]. This contrasts with the glucuronidation of naloxone, which is mediated by UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT2B7 [2]. In HepG2 human hepatoma cells metabolically labeled with [35S]sulfate, naloxone was demonstrated to generate and release [35S]sulfated derivatives into the culture medium, confirming cellular sulfation capacity [1]. Notably, naloxone exhibited inhibitory effects on the sulfation of co-administered buprenorphine and pentazocine, indicating competitive substrate behavior at shared SULT isoforms [1]. Furthermore, differential sulfating activities toward naloxone were detected in cytosol or S9 fractions from human lung, liver, kidney, and small intestine [1].

Enzymology SULT Isoforms Phase II Metabolism

Structural Identity: Definitive X-ray Crystallographic Confirmation of the 3-O-Sulfate Ester

The molecular structure of naloxone-3-ethereal sulfate has been definitively confirmed via single-crystal X-ray crystallography, with the first full characterization including updated 1H NMR, 13C NMR, and IR spectroscopic data reported in 2024 [1]. Prior to this, structural confirmation relied on the 1972 isolation study that established the structure through infrared and ultraviolet absorption spectra combined with elemental analyses [2]. The single-crystal X-ray structure provides unambiguous evidence of the sulfate ester linkage at the 3-position of the morphinan scaffold, distinguishing it from other possible regioisomers (e.g., 6-sulfate or 14-sulfate derivatives) [1]. The compound crystallizes in a monoclinic space group (C2) with unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, β = 94.699(3)°, Z = 4 [3].

Structural Chemistry X-ray Crystallography Reference Standard Characterization

Optimal Application Scenarios for Naloxone-3-ethereal sulfate in Research and Industrial Settings


Forensic Toxicology: Differentiating Naloxone Sulfation from Glucuronidation in Urine Drug Testing

In forensic and clinical toxicology laboratories, distinguishing between sulfate and glucuronide conjugates of naloxone is essential for accurate interpretation of urine drug test results. Naloxone-3-ethereal sulfate serves as a critical reference standard for developing and validating LC-MS/MS methods capable of separately quantifying the sulfate conjugate without enzymatic hydrolysis, as demonstrated by the HILIC-MS/MS methodology established for naloxone-3-glucuronide [1]. Given that naloxone-3-sulfate is a minor but analytically significant urinary metabolite [2], its inclusion in multi-analyte panels enables comprehensive metabolic profiling that glucuronide-only methods cannot achieve.

Drug Metabolism Research: Investigating SULT Polymorphism Effects on Naloxone Clearance

The identification of SULT1A1, SULT1A2, and SULT1C4 as the primary enzymes responsible for naloxone sulfation [3] opens avenues for pharmacogenetic research into inter-individual variability in naloxone metabolism. Naloxone-3-ethereal sulfate is required as an authentic metabolite standard for in vitro incubation studies using recombinant SULT isoforms or human tissue fractions to quantify sulfation activity. The compound's distinct chromatographic and mass spectrometric properties relative to naloxone-3-glucuronide enable simultaneous quantification of both Phase II pathways from a single incubation [1].

Opioid Receptor Pharmacology: Characterizing Metabolite Inactivity and Prodrug Design

The documented loss of opioid receptor binding affinity upon 3-O-sulfation of naloxone [4] makes naloxone-3-ethereal sulfate a valuable control compound in receptor pharmacology studies. It can be employed as a negative control to confirm that observed antagonism is mediated by the parent naloxone rather than its metabolites. Additionally, the compound serves as a benchmark for prodrug design programs aiming to exploit sulfate ester hydrolysis for controlled release of active naloxone, similar to the phosphate ester prodrug strategy explored by Lazar et al. [4].

Analytical Reference Standard Procurement: Identity Verification and Method Validation

With single-crystal X-ray crystallography now providing definitive structural confirmation [5], procurement of naloxone-3-ethereal sulfate as a characterized reference standard is essential for GLP/GMP-compliant analytical method validation. The availability of updated 1H NMR, 13C NMR, IR, and melting point data [5] enables rigorous identity testing and purity assessment that cannot be satisfied by naloxone, naloxone-3-glucuronide, or other related compounds. This application is particularly relevant for pharmaceutical impurity profiling and stability-indicating assay development.

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